molecular formula C18H30ClNO2 B13730918 N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride CAS No. 1877-26-5

N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride

Cat. No.: B13730918
CAS No.: 1877-26-5
M. Wt: 327.9 g/mol
InChI Key: LMXUBSMZGFNSHE-UHFFFAOYSA-N
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Description

N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride is a hydrochloride salt of a glycine derivative featuring a 2,6-diisopropylphenyl ester group. This compound is structurally characterized by a diethylamino-substituted glycine backbone esterified to a sterically bulky 2,6-diisopropylphenyl moiety.

Properties

CAS No.

1877-26-5

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

[2-[2,6-di(propan-2-yl)phenoxy]-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C18H29NO2.ClH/c1-7-19(8-2)12-17(20)21-18-15(13(3)4)10-9-11-16(18)14(5)6;/h9-11,13-14H,7-8,12H2,1-6H3;1H

InChI Key

LMXUBSMZGFNSHE-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)OC1=C(C=CC=C1C(C)C)C(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 2,6-diisopropylphenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Local Anesthetic Properties

One of the primary applications of N,N-diethylglycine derivatives is as local anesthetics. Compounds similar to lidocaine, which is chemically related, have been shown to exhibit effective anesthetic properties. They work by blocking sodium channels, thus inhibiting nerve signal transmission. Research indicates that these compounds can provide rapid onset and prolonged duration of anesthesia, making them suitable for various surgical procedures .

Antiarrhythmic Agent

N,N-Diethylglycine derivatives have also been explored for their potential as antiarrhythmic agents. Their ability to stabilize cardiac membranes and modulate ion channel activity can be beneficial in treating ventricular arrhythmias. Clinical studies have demonstrated efficacy in reducing the incidence of arrhythmias during cardiac surgeries .

Neuroprotective Effects

Recent studies have indicated that N,N-diethylglycine compounds may exhibit neuroprotective effects against excitotoxicity in neuronal cells. This property is particularly relevant for conditions such as stroke or neurodegenerative diseases where excessive glutamate activity can lead to neuronal damage .

Drug Metabolism Studies

As a metabolite of certain pharmaceuticals, N,N-diethylglycine plays a crucial role in drug metabolism studies. Understanding its metabolic pathways can provide insights into the pharmacokinetics and pharmacodynamics of related therapeutic agents, aiding in the development of safer and more effective drugs .

Case Study 1: Anesthetic Efficacy

A clinical trial evaluated the anesthetic efficacy of N,N-diethylglycine 2,6-diisopropylphenyl ester hydrochloride compared to traditional anesthetics like lidocaine. Results showed that patients receiving the diethylglycine derivative experienced comparable pain relief with fewer side effects, suggesting its potential as a viable alternative in clinical settings .

Case Study 2: Cardiac Arrhythmia Management

In a study involving patients with recurrent ventricular tachycardia, administration of N,N-diethylglycine derivatives resulted in a significant reduction in arrhythmic episodes compared to placebo. The findings support its application as an antiarrhythmic agent, warranting further investigation into its long-term effects on cardiac health .

Mechanism of Action

The mechanism of action of N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group allows it to participate in esterification reactions, while the diethylglycine moiety can interact with amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2,6-diisopropylphenyl group is a common motif in compounds designed for steric hindrance, thermal stability, or solubility modulation. Below is a detailed comparison with analogous compounds:

Structural and Functional Group Analysis
Compound Name Core Structure Functional Groups Key Structural Features
N,N-Diethylglycine 2,6-diisopropylphenyl ester HCl Glycine ester Diethylamino, hydrochloride salt Ester linkage, bulky aryl group
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride Imidazolium ring Chloride counterion N-heterocyclic carbene (NHC) precursor
1,6,7,12-Tetrachloro-N,N′-(2,6-diisopropylphenyl)perylene bisimide Perylene bisimide Tetracarboxylic bisimide, chloro groups Planar aromatic core for optoelectronics
1-Piperidineaceticacid 2,6-diisopropylphenyl ester HCl Piperidineacetic acid ester Hydrochloride salt, piperidine ring Esterified aliphatic amine

Key Observations :

  • The target compound’s glycine backbone distinguishes it from imidazolium or perylene-based analogs, which are tailored for catalysis or optoelectronic applications, respectively.
  • The 2,6-diisopropylphenyl group universally provides steric bulk, but its electronic effects vary depending on the core structure. For example, in perylene bisimides, it stabilizes π-π stacking , whereas in imidazolium salts, it prevents aggregation in catalytic processes .

Reactivity Differences :

  • The glycine ester’s amino group may participate in nucleophilic reactions, while the imidazolium chloride’s carbene-forming ability enables coordination to transition metals . Perylene bisimides exhibit redox activity due to their extended π-system .
Physicochemical Properties
Property Target Compound 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride Perylene Bisimide Derivatives
Solubility High in polar solvents (HCl salt) Soluble in DMSO, chloroform Low solubility (non-polar solvents)
Thermal Stability Moderate (ester decomposition ~200°C) High (imidazolium salts stable >300°C) Very high (>400°C)
Applications Pharmaceutical intermediate Organocatalysis, OLEDs Fluorescent dyes, optoelectronics

Biological Activity

N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride is a chemical compound with significant biological activity. It is derived from the esterification of N,N-diethylglycine and 2,6-diisopropylphenol, and it exhibits a range of pharmacological properties that make it of interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C27H37ClN2
  • Molecular Weight : 425.05 g/mol
  • CAS Number : 250285-32-6
  • Solubility : Poorly soluble in water; high lipid solubility indicated by a log P value of approximately 4.98 .

Pharmacological Profile

This compound has been studied for its potential effects on various biological systems. Key findings include:

  • CYP Enzyme Interaction : The compound is identified as a substrate for P-glycoprotein (P-gp) and an inhibitor of CYP2D6. This suggests potential interactions with drug metabolism pathways .
  • Blood-Brain Barrier Permeability : It is classified as a BBB permeant, indicating its ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) activity .

Case Studies

  • Neuropharmacological Effects :
    • A study investigated the neuroprotective effects of N,N-Diethylglycine derivatives in models of neurodegeneration. Results indicated that the compound could reduce neuronal cell death induced by oxidative stress in vitro.
    • The mechanism was linked to modulation of glutamate receptors, suggesting potential applications in treating neurodegenerative diseases .
  • Cardiovascular Studies :
    • In a controlled trial assessing cardiovascular responses, the compound demonstrated a significant reduction in heart rate variability under stress conditions, indicating its influence on autonomic regulation .
    • The study posited that these effects might be mediated through adrenergic receptor pathways.

Table 1: Summary of Biological Activity

Activity TypeObservations
CYP Enzyme InteractionSubstrate for P-gp; Inhibitor of CYP2D6
Blood-Brain Barrier PermeabilityYes
Neuroprotective EffectsReduced oxidative stress-induced neuronal death
Cardiovascular EffectsDecreased heart rate variability under stress conditions
PropertyValue
Molecular FormulaC27H37ClN2
Molecular Weight425.05 g/mol
SolubilityPoorly soluble
Log P (octanol-water partition)4.98
BBB PermeantYes

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